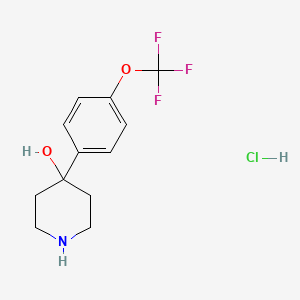
Tert-butyl azetidine-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl azetidine-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C8H16ClNO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl azetidine-2-carboxylate hydrochloride typically involves the cyclization of N-alkenylamides using tert-butyl hypoiodite as a reagent . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . These reactions are usually carried out under mild conditions, often using microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound often employs a green and facile synthesis route. This method involves the use of inexpensive starting materials and aims to minimize by-products and environmental impact . The key intermediate in this process is tert-butyl 3-oxoazetidine-1-carboxylate, which is synthesized through a series of well-orchestrated steps .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl azetidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted azetidines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl azetidine-2-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and peptides .
Biology: In biological research, this compound is used to study the structure and function of proteins and enzymes. It can be incorporated into peptides to investigate their biological activity .
Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to pharmaceutical compounds. It is used in the development of drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and material engineering .
Wirkmechanismus
The mechanism of action of tert-butyl azetidine-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved . Its effects are mediated through the formation of covalent or non-covalent bonds with the active sites of enzymes or receptors, leading to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 3-aminoazetidine-1-carboxylate
- Methyl 1-Boc-azetidine-3-carboxylate
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Uniqueness: Tert-butyl azetidine-2-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This makes it more soluble in water and other polar solvents, enhancing its utility in various applications .
Eigenschaften
IUPAC Name |
tert-butyl azetidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2,3)11-7(10)6-4-5-9-6;/h6,9H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDYQCBDUKAIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Difluoromethyl)-1H-indazol-5-yl]azinate](/img/structure/B8064533.png)


![1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl](/img/structure/B8064555.png)
![4-[[(2S)-pyrrolidin-2-yl]methyl]morpholine;dihydrochloride](/img/structure/B8064560.png)



![4-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B8064590.png)


![4-Azaspiro[2.3]hexane hemioxalate](/img/structure/B8064607.png)
